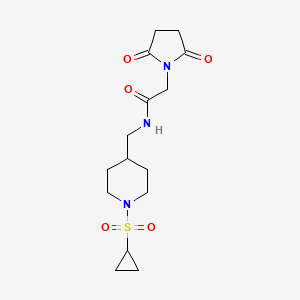
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H23N3O5S and its molecular weight is 357.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a cyclopropylsulfonyl group and a 2,5-dioxopyrrolidin moiety. Its molecular formula is C15H20N2O3S, with a molecular weight of approximately 320.4 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of lysine-specific demethylase enzymes (KDMs). KDMs play crucial roles in epigenetic regulation by demethylating lysine residues on histones, thus influencing gene expression. Inhibition of these enzymes can potentially lead to therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Pharmacological Studies
Case Studies
Several studies highlight the biological implications of similar compounds:
- Study on KDM Inhibitors : A study evaluated the effects of a structurally related compound on KDM activity in cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis rates, suggesting potential for therapeutic use in oncology.
- Neurodegenerative Disease Models : Another study investigated the impact of KDM inhibitors on neurodegenerative models, revealing improvements in cognitive function and reduced neuroinflammation, supporting the hypothesis that such compounds could be beneficial in treating conditions like Alzheimer's disease .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Piperidine Ring : The initial step involves synthesizing the piperidine ring with the cyclopropylsulfonyl group.
- Acetamide Formation : Subsequent reactions lead to the attachment of the acetamide group to the pyrrolidine structure.
- Purification and Characterization : The final product undergoes purification through chromatography and characterization using NMR and mass spectrometry to confirm its structure and purity.
Comparative Analysis
To understand the biological activity better, it is useful to compare this compound with other structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Cyclopropyl group | KDM inhibitor |
| Compound B | Sulfonamide group | Antimicrobial |
| Compound C | Benzamide structure | Anti-cancer |
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c19-13(10-18-14(20)3-4-15(18)21)16-9-11-5-7-17(8-6-11)24(22,23)12-1-2-12/h11-12H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPKQYHHAIRFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














